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Compound of Interest

Compound Name: 5-Bromo-2-chloronicotinonitrile

Cat. No.: B1291396

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound
5-bromo-2-chloronicotinonitrile, a key building block in the synthesis of various
pharmaceutical and agrochemical compounds. Due to the limited availability of public
experimental spectra, this guide presents predicted spectroscopic data alongside detailed,
generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS). This information is intended to support researchers in the
identification, characterization, and quality control of this important chemical entity.

Chemical Structure and Properties

o |[UPAC Name: 5-bromo-2-chloropyridine-3-carbonitrile

e Synonyms: 5-Bromo-2-chloro-3-cyanopyridine, 5-Bromo-2-chloropyridine-3-carbonitrile
e CAS Number: 405224-23-9

e Molecular Formula: CeH2BrCIN:2

e Molecular Weight: 217.45 g/mol [1]

o Appearance: Typically a white to off-white solid.
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Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-bromo-2-
chloronicotinonitrile. This data is computationally generated and should be used as a
reference. Experimental values may vary based on solvent, concentration, and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR)

Predicted Chemical

. Multiplicity Number of Protons  Assignment
Shift (6, ppm)
~8.7 Doublet 1H H-6
~84 Doublet 1H H-4

Note on Predicted *H NMR: The two protons on the pyridine ring are in different chemical
environments and are expected to appear as distinct signals. The electron-withdrawing effects
of the nitrile, chlorine, and bromine atoms will shift these protons downfield. The coupling
between these two protons (J-coupling) would likely result in a doublet for each signal.

13C NMR (Carbon NMR)

Predicted Chemical Shift (6, ppm) Carbon Assignment
~ 152 C-2 (C-Cl)

~ 148 C-6

~ 142 C-4

~120 C-5 (C-Br)

~115 C-3 (C-CN)

~114 -CN

Note on Predicted 13C NMR: Six distinct signals are expected, corresponding to the six carbon
atoms in the molecule. The carbon attached to the chlorine (C-2) and the carbon atoms of the
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pyridine ring are expected at lower field due to the electronegativity of the heteroatoms. The
nitrile carbon appears in a characteristic region.

Infrared (IR) Spectroscopy

Predicted Wavenumber (cm~?) Functional Group Assignment

~ 2230 C=N (Nitrile) stretch

~ 1570, 1540, 1450 C=C and C=N (Aromatic ring) stretches
~ 1100 C-Cl stretch

~ 800-900 C-H out-of-plane bending

~ 600 C-Br stretch

Note on Predicted IR: The most characteristic peak will be the sharp, strong absorption of the
nitrile group. The aromatic ring vibrations and the carbon-halogen stretches will also be present
in the fingerprint region.

Mass Spectrometry (MS)

m/z (mass-to-charge ratio) Assignment

~ 216, 218, 220 [M]*+, [M+2]*, [M+4]* (Molecular ion cluster)
~181, 183 [M-CIJ*

~137 [M-Br]*

~ 102 [M-Br-CIJ*

Note on Predicted MS: Due to the presence of bromine (isotopes 7°Br and 81Br in ~1:1 ratio)
and chlorine (isotopes 3°Cl and 3’Cl in ~3:1 ratio), the molecular ion will appear as a
characteristic cluster of peaks. The relative intensities of these peaks can be used to confirm
the presence and number of halogen atoms. The provided m/z values are for the most
abundant isotopes. PubChem computes the monoisotopic mass as 215.90899 Da.[1]

Experimental Protocols
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The following are detailed, generalized protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to determine the chemical structure and purity of
the sample.

Methodology:
e Sample Preparation:
o Weigh approximately 5-10 mg of 5-bromo-2-chloronicotinonitrile.

o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-
de) in a clean, dry vial.

o Transfer the solution to a standard 5 mm NMR tube.
e Instrument Setup:

o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity.

o Tune and match the probe for the appropriate nucleus (*H or 13C).
e 'H NMR Acquisition:

o Set the spectral width to approximately 12 ppm.

o Use a standard 90° pulse sequence.

o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16
scans).

o Set the relaxation delay to at least 1 second.
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e 13C NMR Acquisition:
o Set the spectral width to approximately 220 ppm.

o Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each
carbon.

o Acquire a larger number of scans due to the low natural abundance of 13C (typically 128
scans or more).

o Set the relaxation delay to 2-5 seconds.
» Data Processing:

o Apply Fourier transformation to the acquired free induction decay (FID).

o

Phase the resulting spectrum.

[¢]

Calibrate the chemical shift scale using the residual solvent peak as a reference.

[¢]

Integrate the peaks in the *H NMR spectrum.

[e]

Pick and label the peaks in both spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Background Spectrum:

o With the clean ATR crystal, run a background scan to record the spectrum of the ambient
environment (air, CO2z, water vapor). This will be subtracted from the sample spectrum.
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e Sample Analysis:
o Place a small amount of solid 5-bromo-2-chloronicotinonitrile onto the ATR crystal.

o Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.
e Spectrum Acquisition:

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.
o The spectral range is typically 4000-400 cm™1,
» Data Processing:

o The software will automatically subtract the background spectrum from the sample
spectrum.

o The resulting spectrum will be displayed in terms of transmittance or absorbance.

o Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron lonization - EI):
e Sample Introduction:

o Dissolve a small amount of 5-bromo-2-chloronicotinonitrile in a volatile organic solvent
(e.g., methanol, dichloromethane).

o Introduce the sample into the mass spectrometer, often via a direct insertion probe or
through a gas chromatograph (GC-MS).

e lonization:
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o The sample is vaporized in the ion source.
o A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules.

o This causes the molecules to ionize and fragment.

e Mass Analysis:

o The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer).

o The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
» Detection:

o An electron multiplier or other detector records the abundance of each ion.
» Data Processing:

o The software generates a mass spectrum, which is a plot of relative ion abundance versus
m/z.

o Identify the molecular ion peak (if present) and major fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
novel chemical compound.
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Compound Synthesis & Purification
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Spectroscopic analysis workflow for a chemical compound.

This guide serves as a foundational resource for researchers working with 5-bromo-2-
chloronicotinonitrile. While predicted data is a valuable tool, it is always recommended to
obtain experimental data for confirmation and for use in regulatory submissions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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